molecular formula C24H28N6O5 B099910 Quinespar CAS No. 18921-66-9

Quinespar

Cat. No.: B099910
CAS No.: 18921-66-9
M. Wt: 480.5 g/mol
InChI Key: MJEKRVFLXCYWPZ-IBGZPJMESA-N
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Description

Quinespar is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinespar can be synthesized through several methods, including classical and modern synthetic routes. One common method involves the Friedländer quinoline synthesis, which uses aniline derivatives and carbonyl compounds under acidic conditions to form the quinoline core structure . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods typically require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process . Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .

Comparison with Similar Compounds

Quinespar is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

This compound’s unique combination of functional groups and reactivity makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

diethyl (2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O5/c1-3-34-20(31)12-19(23(33)35-4-2)28-22(32)15-6-8-16(9-7-15)27-13-14-5-10-18-17(11-14)21(25)30-24(26)29-18/h5-11,19,27H,3-4,12-13H2,1-2H3,(H,28,32)(H4,25,26,29,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEKRVFLXCYWPZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172323
Record name Quinespar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18921-66-9
Record name Quinespar
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018921669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinespar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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